[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone
[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone
JZP-361 is a potent and reversible inhibitor of human recombinant MAGL. JZP-361 retains H1 antagonistic affinity (pA2=6.81) but does not show cannabinoid receptor activity. JZP-361 represents a novel dual-acting pharmacological tool possessing both MAGL-inhibitory and antihistaminergic activities.
Brand Name:
Vulcanchem
CAS No.:
1680193-80-9
VCID:
VC0531508
InChI:
InChI=1S/C22H20ClN5O/c23-18-5-6-19-17(12-18)4-3-16-2-1-9-25-21(16)20(19)15-7-10-27(11-8-15)22(29)28-14-24-13-26-28/h1-2,5-6,9,12-14H,3-4,7-8,10-11H2
SMILES:
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)N4C=NC=N4)C5=C1C=CC=N5
Molecular Formula:
C22H20ClN5O
Molecular Weight:
405.9 g/mol
[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone
CAS No.: 1680193-80-9
Cat. No.: VC0531508
Molecular Formula: C22H20ClN5O
Molecular Weight: 405.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | JZP-361 is a potent and reversible inhibitor of human recombinant MAGL. JZP-361 retains H1 antagonistic affinity (pA2=6.81) but does not show cannabinoid receptor activity. JZP-361 represents a novel dual-acting pharmacological tool possessing both MAGL-inhibitory and antihistaminergic activities. |
|---|---|
| CAS No. | 1680193-80-9 |
| Molecular Formula | C22H20ClN5O |
| Molecular Weight | 405.9 g/mol |
| IUPAC Name | [4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone |
| Standard InChI | InChI=1S/C22H20ClN5O/c23-18-5-6-19-17(12-18)4-3-16-2-1-9-25-21(16)20(19)15-7-10-27(11-8-15)22(29)28-14-24-13-26-28/h1-2,5-6,9,12-14H,3-4,7-8,10-11H2 |
| Standard InChI Key | GAVZCGTYRWKKDV-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)N4C=NC=N4)C5=C1C=CC=N5 |
| Canonical SMILES | C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)N4C=NC=N4)C5=C1C=CC=N5 |
| Appearance | Solid powder |
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